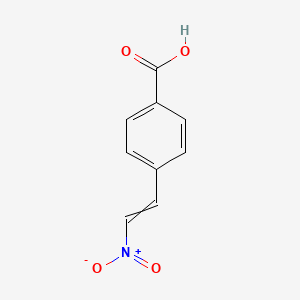

Benzoic acid, 4-(2-nitroethenyl)-

Vue d'ensemble

Description

“Benzoic acid, 4-(2-nitroethenyl)-” is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of benzoic acid, which is a white or colorless solid organic compound with the formula C6H5COOH . The structure of benzoic acid consists of a benzene ring (C6H6) with a carboxyl (−C(=O)OH) substituent .

Applications De Recherche Scientifique

Luminescent Properties in Lanthanide Coordination Compounds : Research has shown that derivatives of benzoic acid, including those with nitro substituents, can influence the photophysical properties of lanthanide coordination compounds. These compounds have been characterized by spectroscopic techniques and structural analyses, revealing insights into their luminescent properties (Sivakumar et al., 2010).

Photolysis and Chemical Reactions : A study on photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, which include benzoic acid derivatives, demonstrated the elimination of CO2 and absorption of O2 in these reactions. This indicates the potential of these compounds in photolabile protecting groups and their applications in chemical transformations (Lin & Abe, 2021).

Degradation Studies of Nitisinone : Research on the degradation of nitisinone, which includes a derivative of benzoic acid, provided insights into its stability and degradation pathways. This study is crucial for understanding the properties and potential risks and benefits of nitisinone's medical applications (Barchańska et al., 2019).

Synthesis Techniques : A study focused on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid highlighted the efficiency of the synthesis process. This research contributes to the field of chemical synthesis, emphasizing the importance of efficient and economical production methods (Jia-bin, 2010).

Eu(III) and Tb(III) Luminescence Sensitization : Thiophenyl-derivatized nitrobenzoic acid ligands have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. This research contributes to the understanding of luminescent properties and potential applications in lighting and display technologies (Viswanathan & Bettencourt-Dias, 2006).

Benzoic Acid in Food and Additives : A review on benzoic acid and its derivatives, including those used as food additives, provides comprehensive information on their occurrence, uses, and public health concerns. This research is significant for understanding the impact of these compounds in food and pharmaceutical industries (del Olmo, Calzada, & Nuñez, 2017).

Crystallography and Magnetism Studies : Research on 3-(N-tert-butyl-N-aminoxyl)benzoic acid explored its crystallographic and magnetic properties. Such studies are essential for understanding the material properties and potential applications in material science (Baskett & Lahti, 2005).

Propriétés

IUPAC Name |

4-(2-nitroethenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)8-3-1-7(2-4-8)5-6-10(13)14/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQGFOJCOPZGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(2-nitroethenyl)- | |

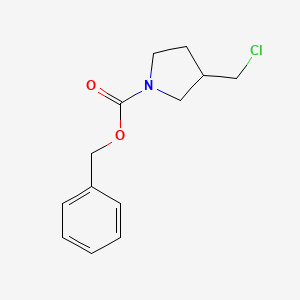

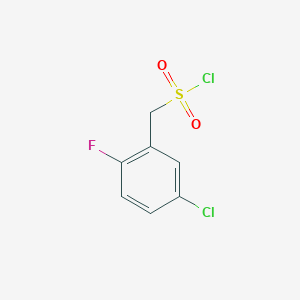

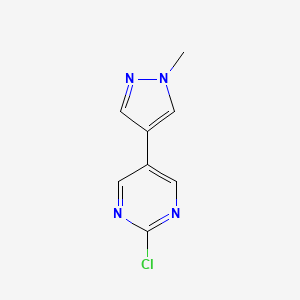

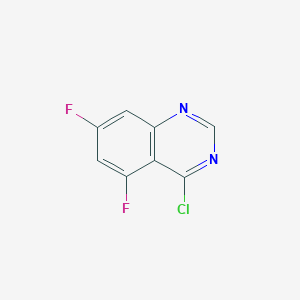

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

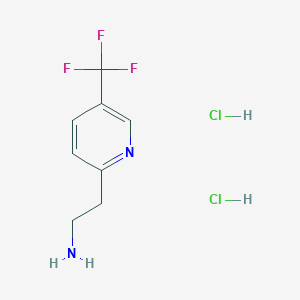

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.